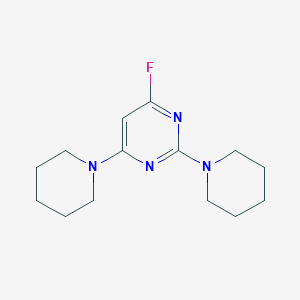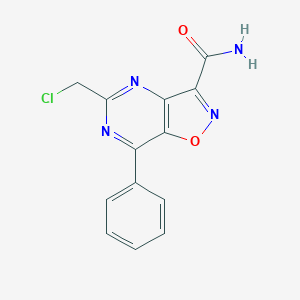
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a kinase inhibitor and has shown promising results in inhibiting the activity of certain kinases involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- is not fully understood. However, it has been reported to inhibit the activity of certain kinases involved in cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation, induce apoptosis in cancer cells, and exhibit antifungal and antibacterial activities. This compound has also been studied for its potential use as a kinase inhibitor and has shown promising results in inhibiting the activity of certain kinases involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- has several advantages and limitations for lab experiments. One of the advantages is its potential use as a kinase inhibitor, which can be useful in studying the role of kinases in cancer cell proliferation. However, one of the limitations is its potential toxicity, which can affect the results of the experiments.
Orientations Futures
There are several future directions for the study of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-. One of the future directions is to study its potential use as a kinase inhibitor in different types of cancer. Another future direction is to investigate its potential use as an antifungal and antibacterial agent. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in various fields.
Méthodes De Synthèse
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- can be synthesized using different methods. One of the most common methods involves the reaction of 5-amino-3-cyanopyrazole with benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl-. This compound can also be synthesized using other methods such as the reaction of 5-amino-3-cyanopyrazole with chloromethyl methyl ether and phenyl isocyanate.
Propriétés
Numéro CAS |
165611-01-8 |
|---|---|
Nom du produit |
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 5-(chloromethyl)-7-phenyl- |
Formule moléculaire |
C13H9ClN4O2 |
Poids moléculaire |
288.69 g/mol |
Nom IUPAC |
5-(chloromethyl)-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4O2/c14-6-8-16-9(7-4-2-1-3-5-7)12-10(17-8)11(13(15)19)18-20-12/h1-5H,6H2,(H2,15,19) |
Clé InChI |
RGVSDDJPKBSZEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2ON=C3C(=O)N)CCl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=C2ON=C3C(=O)N)CCl |
Autres numéros CAS |
165611-01-8 |
Synonymes |
3-Carbamido-5-chloromethyl-7-phenylisoxazolo(4,5-d)pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



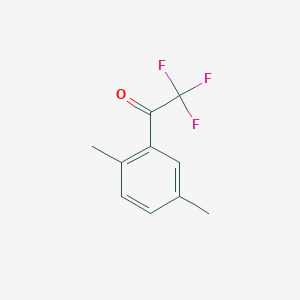
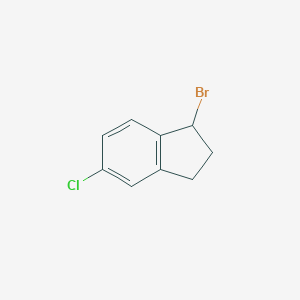
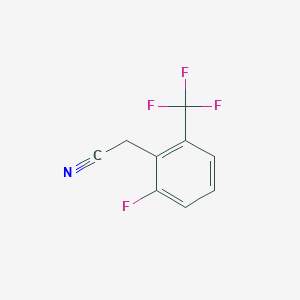


![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)
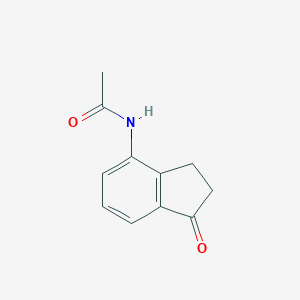
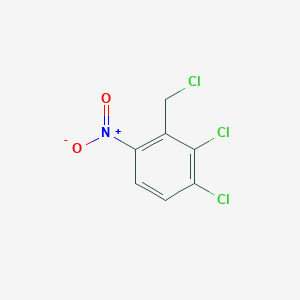
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)
